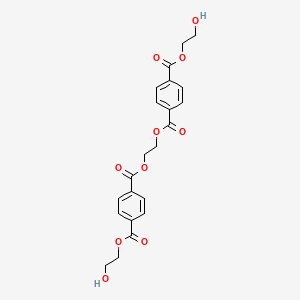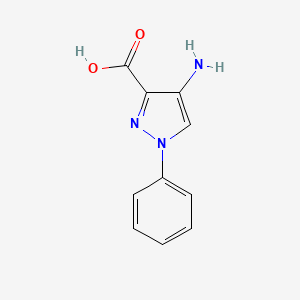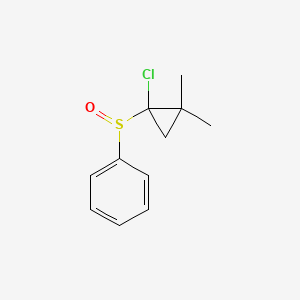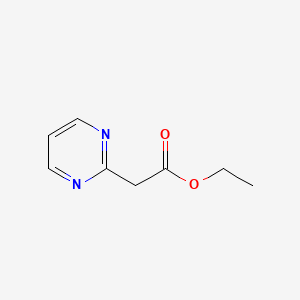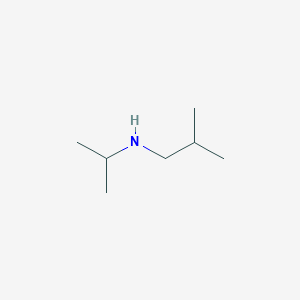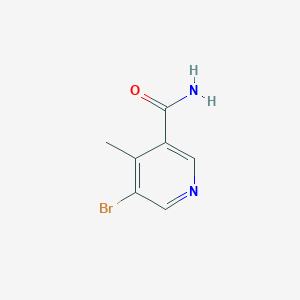
5-Bromo-4-methyl-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-4-methyl-3-pyridinecarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, methyl, and carboxamide groups on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, oxidation, and bromination. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% . This process involved the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions to introduce the methylamino group and the bromine atom .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, X-ray crystallography has been employed to reveal the existence of energetically stable conformers, which may contribute to the high affinity for biological receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of reagents such as methylamine, sodium methoxide, and thionyl chloride. The introduction of substituents like the bromine atom and methylamino group has been shown to enhance the binding affinity for certain receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their solubility, crystalline structure, and thermal stability. For example, a related compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, crystallizes with two independent molecules in the asymmetric unit and exhibits intermolecular and intramolecular hydrogen bonding . The solubility of these compounds in polar solvents is also a notable property, as it facilitates their use in various applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-Bromo-4-methyl-3-pyridinecarboxamide serves as a crucial intermediate in synthesizing various compounds with significant biological activities. For instance, its derivatives have been synthesized through intricate reactions, such as aromatic nucleophilic substitution, and shown to exhibit antitumor properties against a spectrum of human tumor cell lines, including those representing leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. Compounds like 5c and 7a demonstrated moderate activities against these cell lines, highlighting their potential in cancer treatment research (Girgis, Hosni, & Barsoum, 2006).
Molecular Structure Studies
In-depth studies of molecular structures involving 5-Bromo-4-methyl-3-pyridinecarboxamide derivatives are crucial for understanding their chemical properties and potential applications. For example, the crystal structure of a particular derivative was meticulously analyzed through various spectroscopic methods and X-ray diffraction, revealing intricate details like hydrogen bonding patterns and molecular stacking interactions. These structural insights are essential for developing compounds with tailored properties (Anuradha et al., 2014).
Biological and Medicinal Applications
Several studies have focused on the biological activities of compounds derived from 5-Bromo-4-methyl-3-pyridinecarboxamide. For instance, novel pyridine-based derivatives have been synthesized and analyzed for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Certain compounds showed significant potential, such as one exhibiting a high percentage of lysis against clot formation in human blood and another displaying potent inhibition against Escherichia coli. These findings underscore the compound's potential in developing therapeutic agents (Ahmad et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOGJGTCATZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-3-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


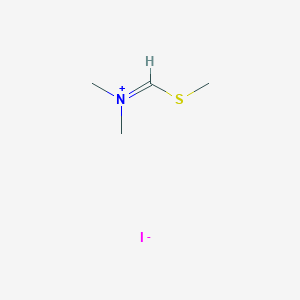
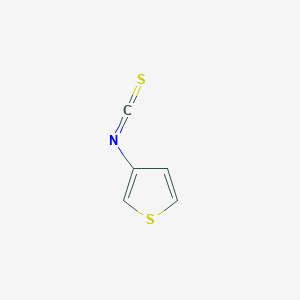
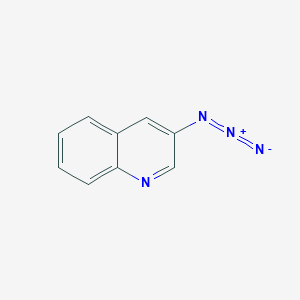
![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
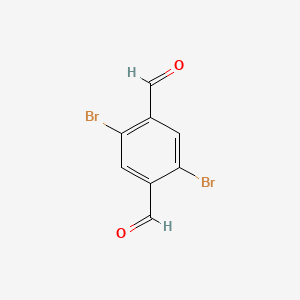
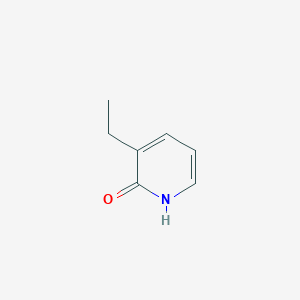

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)
